molecular formula C₃₄H₄₆O₄ B1141252 3-O-Benzoyl Diosgenine CAS No. 4952-68-5

3-O-Benzoyl Diosgenine

Cat. No.: B1141252
CAS No.: 4952-68-5
M. Wt: 518.73
InChI Key:
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Description

3-O-Benzoyl Diosgenine, also known as this compound, is a useful research compound. Its molecular formula is C₃₄H₄₆O₄ and its molecular weight is 518.73. The purity is usually 95%.
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Scientific Research Applications

1. Chemical Synthesis and Material Science

Benzoyl derivatives, such as benzoyl peroxides and benzoyl-substituted compounds, play a crucial role in chemical synthesis and material science. For example, benzoyl peroxide serves as a polymerization initiator in plastics synthesis and as an active component in acne medication due to its antibacterial properties. Its application extends to the synthesis of plastics, indicating its versatility and importance in chemical engineering and material sciences (Her, Jones, & Wollack, 2014).

2. Corrosion Inhibition

Spirocyclopropane derivatives, including benzoyl-containing compounds, have been identified as effective corrosion inhibitors. These substances are green and environmentally friendly, providing protection for mild steel in acidic solutions. The studies highlight the compounds' effectiveness in inhibiting corrosion, showcasing their potential in industrial applications to extend the life of metal components and structures (Chafiq et al., 2020).

3. Environmental and Safety Applications

The thermal stability and hazards associated with benzoyl peroxide, a compound related to the benzoyl group, have been extensively studied. This research is crucial for ensuring safe storage, transportation, and use of benzoyl peroxide in various industrial applications. Studies focus on understanding the compound's exothermic reactions and providing data necessary for preventing accidents in petrochemical plants (Laiwang, Liu, & Shu, 2019).

4. Analytical and Detection Techniques

Research on benzoyl derivatives also includes the development of analytical methods for detecting and quantifying these compounds in various matrices. For instance, o-benzoyl benzoic acid has been utilized as an electroactive material for the selective determination of Cr (III) ions in pharmaceutical samples and industrial wastewater. This showcases the potential of benzoyl compounds in environmental monitoring and public health (Frag, Mohamed, & Elashery, 2021).

Mechanism of Action

Target of Action

Diosgenin benzoate, also known as 3-O-Benzoyl Diosgenine, is a steroidal sapogenin . It has been shown to act on several molecular targets that are essential players in the occurrence and incidence of many serious disorders . Its multitargeting capability allows it to influence multiple molecular targets and signaling pathways at the same time .

Mode of Action

Diosgenin benzoate interacts with its targets, leading to a series of changes in the cellular environment. It has been shown to have promising effects on inhibiting tumor cell proliferation and growth, promoting apoptosis, inducing differentiation and autophagy, inhibiting tumor cell metastasis and invasion, blocking cell cycle, regulating immunity, and improving gut microbiome .

Biochemical Pathways

The biosynthesis of triterpene diosgenin involves a downstream pathway that is regulated by cytochrome P450 monooxygenase (CYP450s) and uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs), which control a series of cholesterol oxidation, hydroxylation, and glycosylation reactions .

Pharmacokinetics

The pharmacokinetics and bioavailability of diosgenin benzoate are major considerations for its therapeutic success. Obstructed pharmacokinetics and low bioavailability are major limitations for the therapeutic success of diosgenin . Nanoencapsulation of diosgenin benzoate can potentially overcome these limitations .

Result of Action

The molecular and cellular effects of diosgenin benzoate’s action are significant. It has been shown to induce differentiation and apoptosis in various cancer cells . The molecular mechanisms involved in the induction of apoptosis include an increase in pro-apoptotic Bax protein and a decrease in anti-apoptotic Bcl-2 protein .

Action Environment

The action, efficacy, and stability of diosgenin benzoate can be influenced by various environmental factors. Biotechnological techniques such as in vitro propagation and elicitation of diosgenin production can be used to enhance the production of diosgenin benzoate . Furthermore, the development of diosgenin nano drug carriers can improve the biological activity and bioavailability of diosgenin benzoate .

Properties

IUPAC Name

[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46O4/c1-21-12-17-34(36-20-21)22(2)30-29(38-34)19-28-26-11-10-24-18-25(37-31(35)23-8-6-5-7-9-23)13-15-32(24,3)27(26)14-16-33(28,30)4/h5-10,21-22,25-30H,11-20H2,1-4H3/t21-,22+,25-,26-,27+,28+,29+,30+,32+,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUJEAGCIAAOMQ-RTDPTVCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)C7=CC=CC=C7)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@H](C6)OC(=O)C7=CC=CC=C7)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747067
Record name (3alpha,25R)-Spirost-5-en-3-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4952-68-5
Record name (3alpha,25R)-Spirost-5-en-3-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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